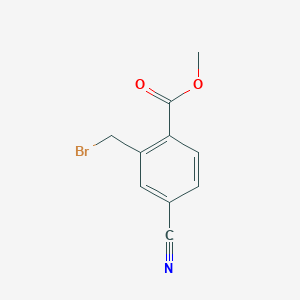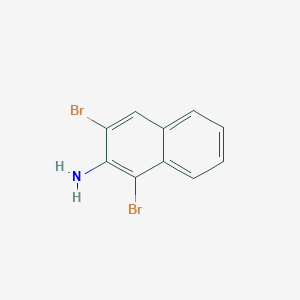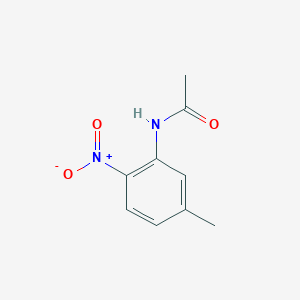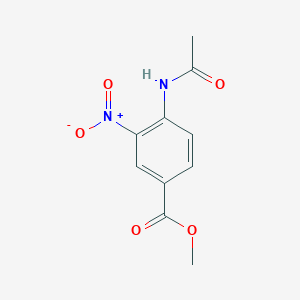![molecular formula C9H8N2O6 B189183 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol CAS No. 6291-50-5](/img/structure/B189183.png)
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol, also known as MNPN, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPN is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 275.2 g/mol. In
Applications De Recherche Scientifique
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been used in various scientific research applications, including as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been shown to selectively detect NO in the presence of other reactive oxygen species, making it a valuable tool for studying the role of NO in biological systems.
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has also been used as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to produce reactive oxygen species that can kill cancer cells. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been shown to have high phototoxicity towards cancer cells, making it a promising candidate for PDT.
Mécanisme D'action
The mechanism of action of 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol in biological systems is not fully understood. However, it is known that 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol can undergo a photochemical reaction in the presence of light to produce reactive oxygen species, which can cause oxidative damage to cells. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has also been shown to interact with proteins and enzymes in biological systems, which may contribute to its biological effects.
Biochemical and Physiological Effects
Studies have shown that 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol can induce oxidative stress and DNA damage in cells, leading to cell death. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been shown to have low toxicity towards normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has several advantages for lab experiments, including its high phototoxicity towards cancer cells, its selectivity for NO detection, and its low toxicity towards normal cells. However, 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to use in biological systems. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol also has a short half-life in biological systems, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol research, including the development of more efficient synthesis methods, the optimization of 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol for use in biological systems, and the exploration of its potential as a therapeutic agent for cancer and other diseases. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol could also be used as a tool for studying the role of NO in biological systems and for developing new methods for detecting NO in vivo.
Méthodes De Synthèse
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol can be synthesized through a multistep process that involves the reaction of 2-methoxy-4-nitrophenol with ethyl nitroacetate in the presence of a base to form the intermediate compound, 2-methoxy-3-nitro-4-ethoxycarbonylphenol. This intermediate compound is then treated with acetic anhydride and pyridine to form 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol. The synthesis method for 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been optimized to produce high yields and purity of the compound.
Propriétés
Numéro CAS |
6291-50-5 |
|---|---|
Nom du produit |
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol |
Formule moléculaire |
C9H8N2O6 |
Poids moléculaire |
240.17 g/mol |
Nom IUPAC |
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C9H8N2O6/c1-17-9-7(12)3-2-6(4-5-10(13)14)8(9)11(15)16/h2-5,12H,1H3/b5-4+ |
Clé InChI |
ZAUXRJBGUWQKHU-SNAWJCMRSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1[N+](=O)[O-])/C=C/[N+](=O)[O-])O |
SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C=C[N+](=O)[O-])O |
SMILES canonique |
COC1=C(C=CC(=C1[N+](=O)[O-])C=C[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




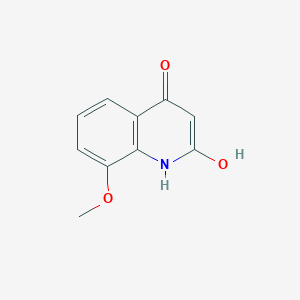

![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)




